molecular formula C19H21NO B1667483 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

Cat. No.: B1667483
M. Wt: 279.4 g/mol
InChI Key: WPCQYFUQHBLGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    PMID8709131C2a (+): , also known by its preferred name, is a compound with the systematic IUPAC name or . Its chemical formula is .

  • Initially synthesized in 1878, it gained prominence in the 1950s after the withdrawal of the chemically similar analgesic phenacetin due to renal toxicity.
  • Today, PMID8709131C2a (+) is widely used worldwide, available over the counter, and forms the first step of the WHO analgesic ladder.
  • Preparation Methods

      Synthetic Routes: Various synthetic approaches exist for . Notably, green methods have gained attention.

      Industrial Production: While specific industrial methods are not widely documented, the compound can be synthesized using established organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactions: undergoes nucleophilic and electrophilic substitution reactions, similar to benzene and pyridine ring systems.

      Common Reagents and Conditions: Reactions may involve various reagents, such as acids, bases, and oxidizing agents. Detailed conditions would depend on the specific reaction.

      Major Products: The products formed from these reactions can vary, but they often retain the quinoline scaffold.

  • Scientific Research Applications

      Medicine: has been explored for its potential in various therapeutic areas, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.

      Chemistry: It serves as a privileged structure in drug discovery programs due to its broad bio-responses.

      Industry: Its applications extend to industrial chemistry

  • Mechanism of Action

    • Despite over a century of study, the exact mechanism remains elusive.
    • Central Mechanisms:

  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features compared to similar compounds would require a comprehensive analysis.

      Similar Compounds: While I don’t have specific information on similar compounds, exploring related quinoline derivatives could provide valuable insights.

    Properties

    Molecular Formula

    C19H21NO

    Molecular Weight

    279.4 g/mol

    IUPAC Name

    3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

    InChI

    InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2

    InChI Key

    WPCQYFUQHBLGAX-UHFFFAOYSA-N

    SMILES

    C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

    Canonical SMILES

    C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    3-(biphenyl-4-yl)-3-HQ
    3-(biphenyl-4-yl)-3-hydroxyquinuclidine

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    A solution of 4-bromobiphenyl (11.8 g) in dry tetrahydrofuran (60 ml) and bromine (3 drops) were added to stirred magnesium turnings (1.18 g) and the mixture heated under reflux for 70 minutes. A solution of quinuclidin-3-one (3.65 g) in dry tetrahydrofuran (25 ml) was added dropwise to the mixture at 10° C. and the reaction mixture heated under reflux for 90 minutes. Aqueous ammonium chloride (14 g in 56 ml of water) was added dropwise to the mixture and the mixture extracted with diethyl ether. The ether extract was dried (Na2SO4) and evaporated to give a residue which was crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (1.4 g) as a colourless solid, m.p. 180°-182° C., microanalysis, found: C, 81.7; H, 7.5; N, 5.0%; C19H21NO requires: C, 81.8; H, 7.5; N, 5.0%. This material was identical to that in Example 1 except that it was a higher melting polymorphic form.
    Quantity
    11.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step One
    Quantity
    1.18 g
    Type
    reactant
    Reaction Step Two
    Quantity
    3.65 g
    Type
    reactant
    Reaction Step Three
    Quantity
    25 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    56 mL
    Type
    reactant
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    A solution of sec-butyllithium in cyclohexane (100 ml, 1.3M) was added dropwise with stirring to a solution of 4-bromobiphenyl (25 g) in dry tetrahydrofuran (240 ml) under an argon atmosphere at -78° C. The mixture was stirred for 5 minutes and a solution of quinuclidin-3-one (12 g) in dry tetrahydrofuran (100 ml) added during 20 minutes. Stirring was continued at -78° C. for 30 minutes and the mixture allowed to reach room temperature over 2 hours. 2M Hydrochloric acid (225 ml) was added keeping the reaction temperature below 10° C. The aqueous layer was separated and washed with diethyl ether (2×300 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH14. The mixture was extracted with ethyl acetate which had been heated to 50° C. and the ethyl acetate phase separated, dried (Na2SO4) and evaporated to yield a colourless solid which crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (11.0 g) m.p. 165°-166° C.; microanalysis, found: C, 81.1; H, 7.5; N, 5.2%; C19H21NO 0.1H2O requires: C, 81.1; H, 7.5; N, 5.0%; NMR (CDCl3 /CD3CO2D): 1.7-1.9(3H, m,), 2.5(1H, m), 2.5-2.7(1H, m), 3.2-3.5(4H, m), 3.7(1H, dd), 4.0(1H, dd) and 7.3-7.7(9H, m); m/z 279 (M+).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    25 g
    Type
    reactant
    Reaction Step Two
    Quantity
    240 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    12 g
    Type
    reactant
    Reaction Step Three
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    225 mL
    Type
    reactant
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 2
    Reactant of Route 2
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 3
    Reactant of Route 3
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 4
    Reactant of Route 4
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 5
    Reactant of Route 5
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 6
    Reactant of Route 6
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.